2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-
Overview
Description
2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a naphthalene ring, a sulfonic acid group, an amino group, and a hydroxyphenylamino group. This compound is often used in the synthesis of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- typically involves the reaction of 8-amino-5-nitronaphthalene-2-sulfonic acid with 4-aminophenol. The reaction is carried out in the presence of sodium sulfide under reflux conditions at temperatures around 107-108°C for 2-4 hours . The resulting product is then precipitated and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite, resulting in the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using sodium sulfide, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Sodium sulfide is used for reduction reactions.
Substitution: Various reagents, such as halogenating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated naphthalene derivatives, while reduction can produce amino-substituted naphthalene compounds.
Scientific Research Applications
2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme reactions and as a staining agent in microscopy.
Industry: The compound is used in the production of textiles, inks, and coatings due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- involves its interaction with various molecular targets. The sulfonic acid group can participate in ionic interactions, while the amino and hydroxyphenylamino groups can form hydrogen bonds with target molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-naphthalenesulfonic acid: This compound has a similar structure but lacks the hydroxyphenylamino group.
8-Amino-2-naphthalenesulfonic acid: Similar to the target compound but with different substitution patterns
Uniqueness
2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- is unique due to the presence of both amino and hydroxyphenylamino groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with target molecules.
Properties
IUPAC Name |
5-amino-8-(4-hydroxyanilino)naphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c17-15-7-8-16(18-10-1-3-11(19)4-2-10)14-9-12(23(20,21)22)5-6-13(14)15/h1-9,18-19H,17H2,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMPQNHKEHRMSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059468 | |
Record name | 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-21-8, 100258-48-8 | |
Record name | 5-Amino-8-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenesulfonic acid, 5-amino-8-((4-hydroxyphenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5(or 8)-Amino-8(or 5)-((4-hydroxyphenyl)amino)naphthalene-2-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100258488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5(or8)-amino-8(or5)-[(4-hydroxyphenyl)amino]naphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.